(4-Carbamoylphenyl) diethyl phosphate
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Overview
Description
(4-Carbamoylphenyl) diethyl phosphate is an organophosphorus compound with the molecular formula C11H16NO5P and a molecular weight of 273.22 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of (4-Carbamoylphenyl) diethyl phosphate typically involves the reaction of diethyl phosphorochloridate with 4-aminobenzamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
(4-Carbamoylphenyl) diethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form diethyl phosphate and 4-carbamoylphenol.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Substitution: The compound can undergo nucleophilic substitution reactions where the diethyl phosphate group can be replaced by other nucleophiles.
Common reagents used in these reactions include water, hydrogen peroxide, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Carbamoylphenyl) diethyl phosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Carbamoylphenyl) diethyl phosphate involves its interaction with enzymes and proteins. The compound can inhibit enzymes by phosphorylating serine residues in their active sites, leading to the formation of a stable phosphorylated enzyme complex . This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
(4-Carbamoylphenyl) diethyl phosphate is similar to other organophosphorus compounds such as paraoxon and diethyl 4-nitrophenyl phosphate. it is unique in its specific structure and the presence of the carbamoylphenyl group, which imparts distinct chemical and biological properties . Similar compounds include:
Paraoxon: An organophosphate pesticide with similar inhibitory effects on enzymes.
Diethyl 4-nitrophenyl phosphate: Another organophosphate compound used in various chemical applications.
These compounds share common features but differ in their specific chemical structures and applications.
Properties
CAS No. |
6376-03-0 |
---|---|
Molecular Formula |
C11H16NO5P |
Molecular Weight |
273.22 g/mol |
IUPAC Name |
(4-carbamoylphenyl) diethyl phosphate |
InChI |
InChI=1S/C11H16NO5P/c1-3-15-18(14,16-4-2)17-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H2,12,13) |
InChI Key |
LDKWKEIBJOYJFR-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C(=O)N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=C(C=C1)C(=O)N |
6376-03-0 | |
Synonyms |
O,O-DECPP O,O-diethyl O-(4-carbamoylphenyl)phosphate |
Origin of Product |
United States |
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